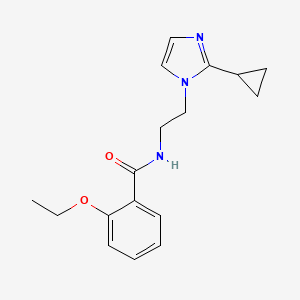

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide, also known as CPEB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPEB is a benzamide derivative that has been synthesized through a multi-step process.

Applications De Recherche Scientifique

Catalyst in Transesterification/Acylation Reactions

N-heterocyclic carbenes (NHCs), to which the imidazole derivative family belongs, are highlighted for their efficiency as catalysts in transesterification processes involving a range of esters and alcohols. The use of NHC catalysts, including imidazole-related structures, mediates the acylation of alcohols with enol acetates at room temperature, demonstrating their potential in organic synthesis and the modification of alcohol-based compounds. This suggests that imidazole derivatives like N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide could have similar applications in facilitating organic reactions through catalysis (Grasa, Gueveli, Singh, & Nolan, 2003).

Antimicrobial and Antioxidant Studies

Imidazole derivatives are also explored for their biological activities. Compounds with cyclopropyl and imidazole structures have been synthesized and screened for antimicrobial and antioxidant properties. Such studies indicate the potential of imidazole derivatives in contributing to the development of new antimicrobial and antioxidant agents, which could lead to novel treatments or preventive measures against microbial infections and oxidative stress-related diseases (Raghavendra et al., 2016).

Coinage-Metal Mediated Reactions

Research on NHC supported coinage metal cations reacting with electron-rich molecules demonstrates the role of imidazole derivatives in mediating significant chemical transformations. Such studies provide insights into the interactions between NHCs and metals, shedding light on new methodologies for chemical synthesis, including the ring-opening of cyclic compounds. This suggests that compounds like N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide might play a role in the development of new catalytic systems or processes in organometallic chemistry (Batiste & Chen, 2014).

Ring-Opening Polymerization

The metal-free ring-opening polymerization of ethylene oxide, facilitated by NHCs, points towards the utility of imidazole derivatives in polymer science. This process, leading to the production of poly(ethylene oxide) with controlled molecular weights and narrow polydispersities, highlights the relevance of imidazole derivatives in synthesizing polymers with specific end-functionalizations. Such applications are crucial for the development of new materials with tailored properties for use in various industrial and medical applications (Raynaud, Absalon, Gnanou, & Taton, 2009).

Drug Delivery Systems

Imidazole derivatives have been explored as pH-sensitive linkers in drug delivery systems. Their hydrolysis rates can be tuned under mildly acidic conditions, which is beneficial for the controlled release of therapeutics in target environments such as tumor sites. This application underscores the potential of imidazole derivatives in enhancing the efficacy and selectivity of chemotherapy treatments (Kong, Luong, Manorek, Howell, & Yang, 2007).

Propriétés

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-2-22-15-6-4-3-5-14(15)17(21)19-10-12-20-11-9-18-16(20)13-7-8-13/h3-6,9,11,13H,2,7-8,10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKCGKMXOQSXER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyethyl)-2-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2824709.png)

![2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2824713.png)

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2824721.png)

![1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene](/img/structure/B2824726.png)

methanone](/img/structure/B2824729.png)

![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824730.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2824731.png)